3-((3-bromobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
3-((3-bromobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C17H17BrN2O2S2 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 3-((3-bromobenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds . This class of compounds has been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . .
Mode of Action
Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to interact with their targets in various ways, leading to different biological activities . For instance, some compounds in this class have been found to act as ATP-sensitive potassium channel activators .
Biochemical Pathways
Given the wide range of biological activities reported for the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to exhibit a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The 1,2,4-benzothiadiazine 1,1-dioxides, to which our compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . For instance, they have been reported to act as ATP-sensitive potassium channel openers . They also inhibit enzymes such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase
Cellular Effects
Based on the known effects of similar compounds, it could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S2/c1-2-10-20-15-8-3-4-9-16(15)24(21,22)19-17(20)23-12-13-6-5-7-14(18)11-13/h3-9,11H,2,10,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOHBKZBLKTFLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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